molecular formula C9H6BrNZn B2685916 4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran CAS No. 1207760-37-9

4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran

Cat. No.: B2685916
CAS No.: 1207760-37-9
M. Wt: 273.44
InChI Key: MSEHZFOOQAIMIA-UHFFFAOYSA-M
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Description

4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran is a chemical compound with the molecular formula C9H6BrNZn . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular weight of 4-Isoquinolinzinc bromide is 273.44464 . For a more detailed molecular structure analysis, it would be beneficial to refer to the MOL file associated with the compound .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the sources retrieved. For detailed chemical reaction analysis, it’s recommended to refer to scientific literature or contact a chemical expert .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources retrieved . For a comprehensive analysis, it’s recommended to refer to a detailed chemical property database or the product’s Material Safety Data Sheet (MSDS).

Scientific Research Applications

Synthesis and Chemical Reactions

4-Isoquinolinzinc bromide in tetrahydrofuran (THF) is a reagent that finds applications in various chemical synthesis processes. Its utility is highlighted in the selective synthesis of isoquinoline derivatives, demonstrating its role in facilitating complex chemical transformations. For instance, it has been used in the one-pot synthesis of 4-substituted isoquinolinium zwitterionic salts through a metal-free C-H bond activation process, showcasing its versatility in generating compounds with unusual substitution patterns efficiently (Hong Hou, Y. Zhang, Chaoguo Yan, 2012). This indicates the reagent's capability in enabling multicomponent reactions, which are pivotal in the rapid construction of complex molecular architectures.

Catalysis and Enantioselective Reactions

4-Isoquinolinzinc bromide in THF also plays a crucial role in catalysis, particularly in enantioselective additions. It has facilitated the development of isothiourea-catalyzed enantioselective addition reactions, allowing for the synthesis of β-amino amides with high yields and enantioselectivity. Such reactions are essential for creating molecules with specific stereochemistry, which is vital in the development of pharmaceuticals and fine chemicals (Jude N. Arokianathar, Aileen B. Frost, A. Slawin, D. Stead, Andrew D. Smith, 2018). The ability to control the stereochemical outcome of reactions using such reagents is a significant advantage in synthetic organic chemistry.

Material Science and Nanotechnology

In material science and nanotechnology, 4-Isoquinolinzinc bromide in THF has potential applications in the synthesis of novel materials. While direct applications in this field were not explicitly found in the searched papers, the chemical properties of isoquinolines, such as their electronic and photophysical behaviors, make them promising candidates for material science research. Their incorporation into polymers, coatings, or electronic materials could enhance these materials' properties, such as conductivity, luminescence, or chemical resistance.

Pharmacological Research

The synthesis capabilities of 4-Isoquinolinzinc bromide in THF extend to pharmacological research, where it can be used to synthesize isoquinoline derivatives with potential biological activity. Isoquinoline alkaloids, for example, are a class of compounds known for their various pharmacological properties. The ability to synthesize these compounds efficiently opens up possibilities for the development of new drugs and therapeutic agents (A. Azamatov, Sherzod N. Zhurakulov, V. Vinogradova, F. Tursunkhodzhaeva, Roaa M. Khinkar, Rania T. Malatani, Mohammed M. Aldurdunji, A. Tiezzi, N. Mamadalieva, 2023).

Mechanism of Action

The mechanism of action for 4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran is not specified in the sources retrieved. This information might be available in specialized chemical databases or scientific literature .

Safety and Hazards

4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water

Properties

IUPAC Name

bromozinc(1+);4H-isoquinolin-4-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.BrH.Zn/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-4,6-7H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQAGSSBRNEDNW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2[C-]=CN=CC2=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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